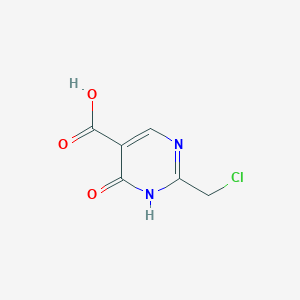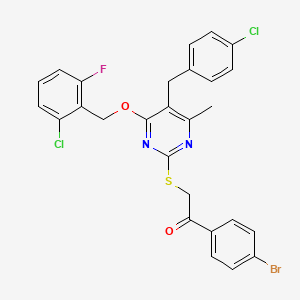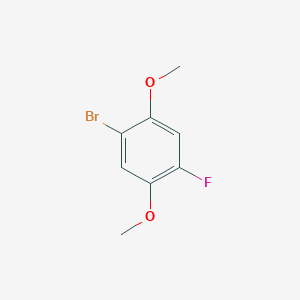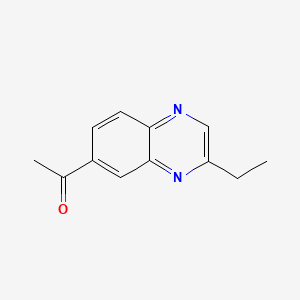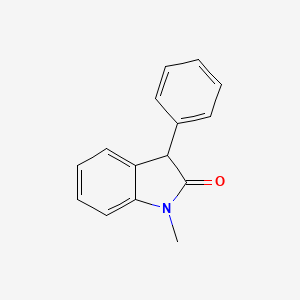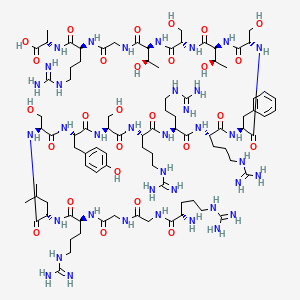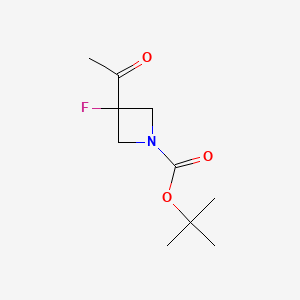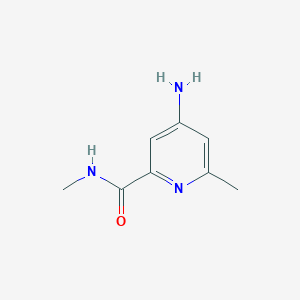
4-Amino-N,6-dimethyl-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to a picolinamide structure, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,6-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2,6-dimethoxypyrimidine with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like Lewis acids .
Industrial Production Methods
Industrial production of 4-amino-N,6-dimethylpicolinamide may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as addition reactions, condensation reactions, and cyclization reactions, followed by purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
4-amino-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds .
科学的研究の応用
4-amino-N,6-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of 4-amino-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. For instance, it acts as a CCR6 antagonist, blocking the CCR6 receptor and inhibiting T cell migration. This action is mediated through its binding to the receptor, which prevents the receptor’s interaction with its natural ligand . The compound’s selectivity and potency are attributed to its binding kinetics and molecular structure .
類似化合物との比較
4-amino-N,6-dimethylpicolinamide can be compared with other similar compounds, such as:
PF-07054894: A novel CCR6 antagonist with similar structural features and biological activity.
N,N-dimethylpyridin-4-amine: Another compound with a dimethylpyridine structure, used in different applications.
The uniqueness of 4-amino-N,6-dimethylpicolinamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
4-amino-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12) |
InChIキー |
MBYBPSAVZBEFCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
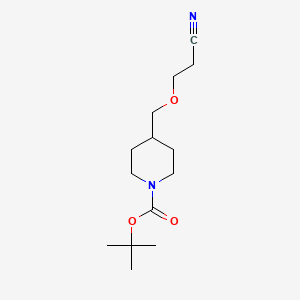
![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
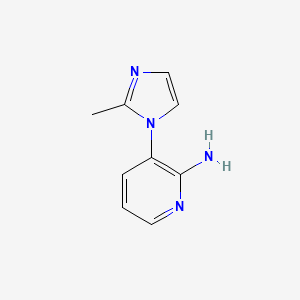
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
